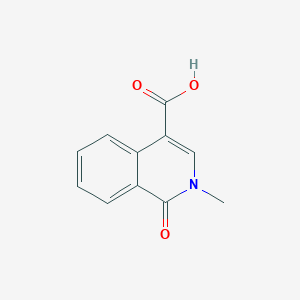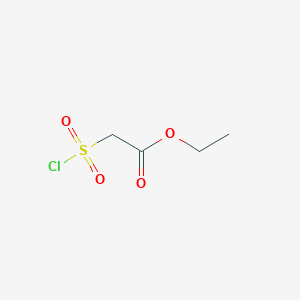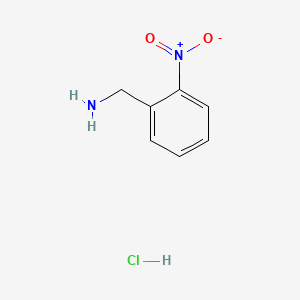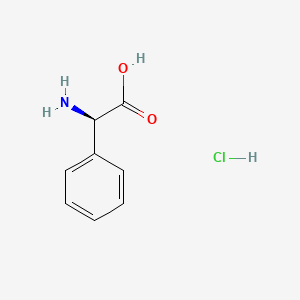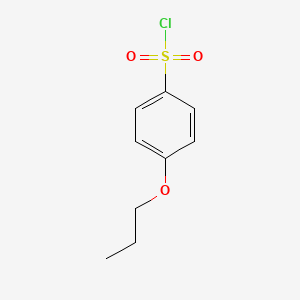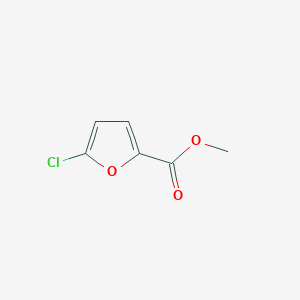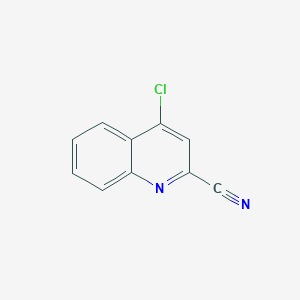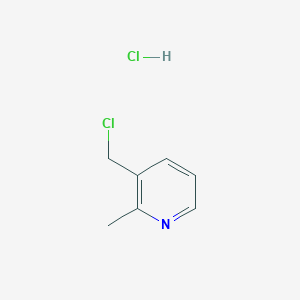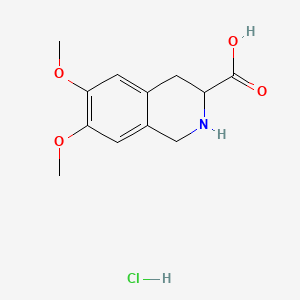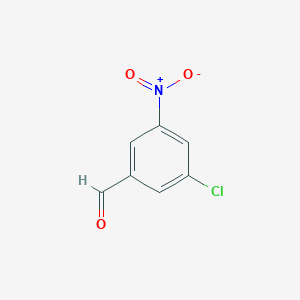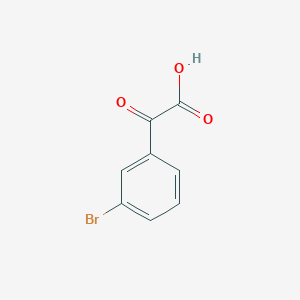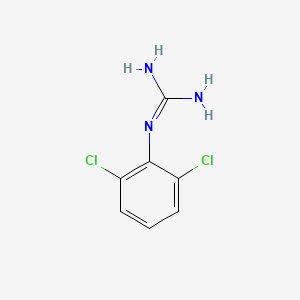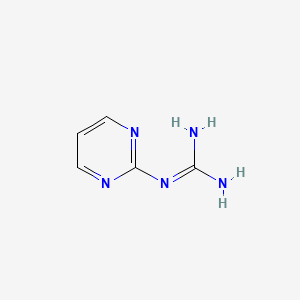![molecular formula C12H14INO B1357166 Benzonitrile, 4-[(5-iodopentyl)oxy]- CAS No. 147983-19-5](/img/structure/B1357166.png)
Benzonitrile, 4-[(5-iodopentyl)oxy]-
描述
Benzonitrile, 4-[(5-iodopentyl)oxy]-: is an organic compound with the molecular formula C12H12INO It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(5-iodopentyl)oxy] group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]- typically involves the reaction of 4-hydroxybenzonitrile with 1-iodopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
化学反应分析
Types of Reactions: Benzonitrile, 4-[(5-iodopentyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the 5-iodopentyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzonitrile derivatives with hydroxyl or carbonyl groups.
Reduction: Benzylamine derivatives.
科学研究应用
Benzonitrile, 4-[(5-iodopentyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in the field of nuclear medicine.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzonitrile, 4-[(5-iodopentyl)oxy]- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
相似化合物的比较
Benzonitrile: The parent compound, with a simpler structure and different reactivity.
4-Hydroxybenzonitrile: A precursor in the synthesis of Benzonitrile, 4-[(5-iodopentyl)oxy]-.
4-(5-Bromopentyloxy)benzonitrile: A similar compound with a bromine atom instead of iodine, which may exhibit different reactivity and properties.
Uniqueness: Benzonitrile, 4-[(5-iodopentyl)oxy]- is unique due to the presence of the 5-iodopentyl group, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
4-(5-iodopentoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVJOICPNUFZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583293 | |
| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147983-19-5 | |
| Record name | 4-[(5-Iodopentyl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

